2-bromo-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-Bromo-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrCl2NO and a molecular weight of 282.95 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(2,4-dichlorophenyl)acetamide are currently unknown . This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins to elucidate their functions.
Biochemical Pathways
In proteomics research, this compound could potentially be involved in a variety of pathways depending on the proteins it interacts with .
Pharmacokinetics
Its impact on bioavailability, therefore, remains unclear .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of the experiment and the proteins it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,4-dichlorophenyl)acetamide typically involves the bromination of N-(2,4-dichlorophenyl)acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(2,4-dichlorophenyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the compound into different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-(2,4-dichlorophenyl)acetamide derivatives.
Reduction: Formation of N-(2,4-dichlorophenyl)acetamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-N-(2,4-dichlorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3,4-dichlorophenyl)acetamide
- 2-Bromo-N-(4-isopropylphenyl)acetamide
- 2-Bromo-N-(3,4-dimethylphenyl)acetamide
- 2-Bromo-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-Bromo-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific reactivity and properties. The dichlorophenyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for various chemical transformations.
Properties
IUPAC Name |
2-bromo-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNPIHBYVRKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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